

A Comparative Spectroscopic Analysis of 3-Fluoro-4-methylaniline and Its Analogs

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Compound of Interest

Compound Name: 3-Fluoro-4-methylaniline

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This guide provides a comparative analysis of the mass spectrometry and infrared (IR) spectroscopy data for **3-fluoro-4-methylaniline**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published spectra for **3-fluoro-4-methylaniline**, this guide presents a predicted spectral analysis based on established principles and compares it with the experimental data of two structurally related compounds: 4-fluoro-3-methylaniline and 3-chloro-4-methylaniline. This comparison will aid researchers in the identification and characterization of these and similar molecules.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. The following tables summarize the predicted and experimental mass spectral data for the title compound and its analogs.

Table 1: Predicted Mass Spectrometry Data for **3-Fluoro-4-methylaniline**

m/z (Predicted)	Ion Structure	Fragmentation Pathway	Relative Abundance
125	$[M]^{+\bullet}$	Molecular Ion	High
110	$[M - CH_3]^+$	Loss of a methyl radical	Moderate
98	$[M - HCN]^{+\bullet}$	Loss of hydrogen cyanide from the aniline ring	Moderate
77	$[C_6H_5]^+$	Phenyl cation	Low

Table 2: Experimental Mass Spectrometry Data for Comparative Compounds

Compound	Molecular Ion (m/z)	Major Fragment Ions (m/z)
4-Fluoro-3-methylaniline	125	110, 98, 77
3-Chloro-4-methylaniline	141/143 (isotope pattern)	126/128, 106, 77

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted and experimental IR absorption bands for **3-fluoro-4-methylaniline** and its analogs are presented below.

Table 3: Predicted IR Spectroscopy Data for **3-Fluoro-4-methylaniline**

Wavenumber (cm ⁻¹) (Predicted)	Vibrational Mode	Functional Group	Intensity
3450 - 3350	N-H Stretch (asymmetric & symmetric)	Primary Amine	Medium
3050 - 3000	C-H Stretch	Aromatic	Medium
2950 - 2850	C-H Stretch	Methyl	Medium
1620 - 1580	N-H Bend & C=C Stretch	Amine & Aromatic Ring	Strong
1520 - 1480	C=C Stretch	Aromatic Ring	Strong
1300 - 1200	C-N Stretch	Aryl Amine	Strong
1250 - 1150	C-F Stretch	Aryl Fluoride	Strong
850 - 800	C-H Bend (out-of-plane)	Aromatic (substituted)	Strong

Table 4: Experimental IR Spectroscopy Data for Comparative Compounds

Compound	N-H Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Aliphatic C-H Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	C-X Stretch (cm ⁻¹)
4-Fluoro-3-methylaniline	~3430, ~3350	~3030	~2920	~1620, ~1510	~1280	~1230 (C-F)
3-Chloro-4-methylaniline	~3420, ~3340	~3020	~2910	~1610, ~1500	~1270	~800 (C-Cl)

Experimental Protocols

Mass Spectrometry

The mass spectra are typically acquired using an electron ionization (EI) mass spectrometer.

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.
- **Injection:** The sample is introduced into the instrument via direct infusion or through a gas chromatograph (GC).
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector to generate the mass spectrum.

Infrared Spectroscopy

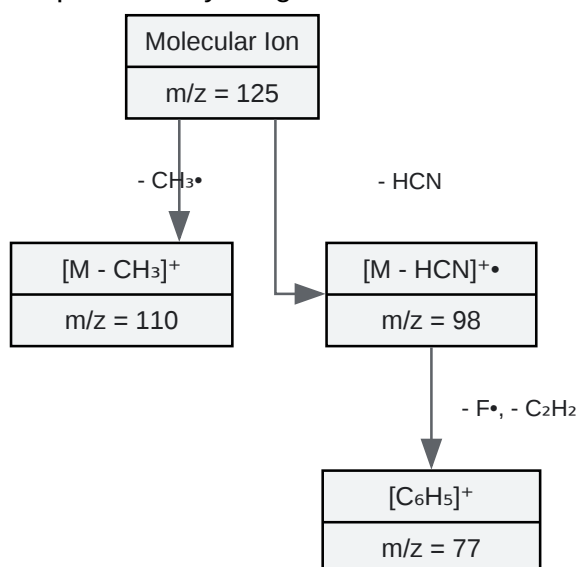
The IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation:** For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- **Sample Spectrum:** The sample is placed in the IR beam, and the sample spectrum is recorded.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualizing the Fragmentation and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of **3-fluoro-4-methylaniline** and the logical workflow for the comparative spectral analysis.

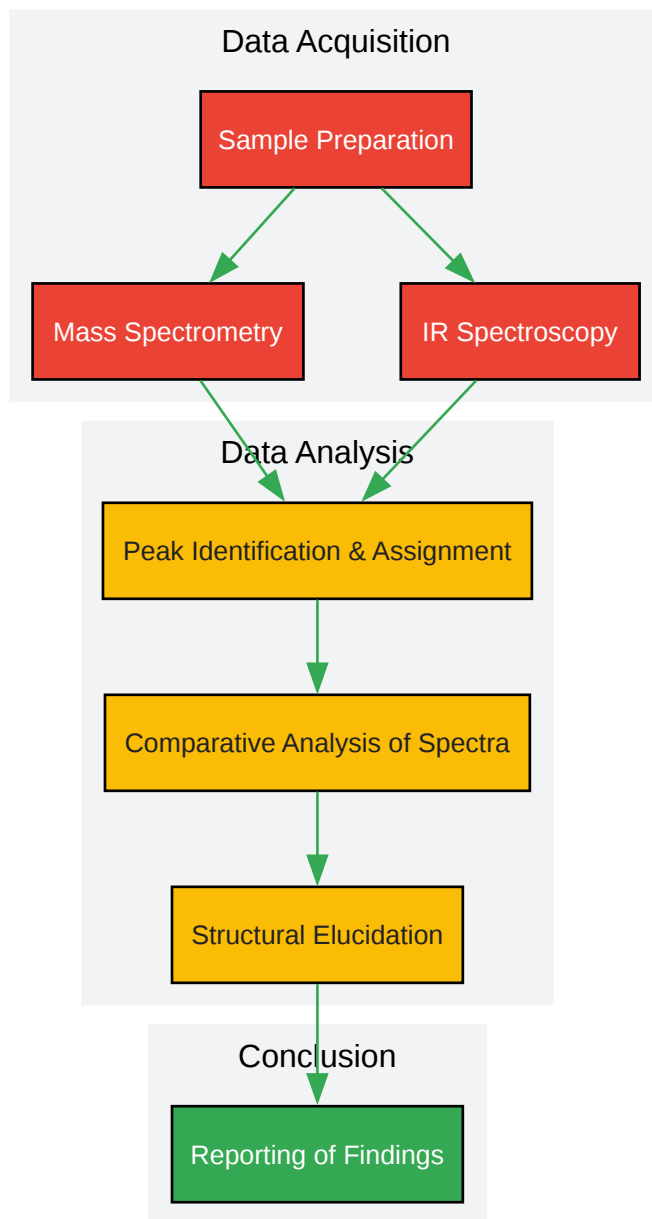
Predicted Mass Spectrometry Fragmentation of 3-Fluoro-4-methylaniline



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Caption: Predicted fragmentation of **3-Fluoro-4-methylaniline**.

Workflow for Comparative Spectral Analysis

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Caption: Workflow for comparative spectral analysis.

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